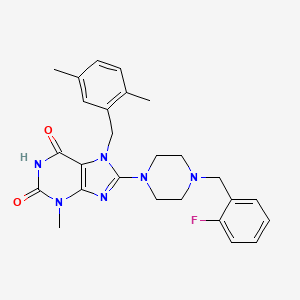

![molecular formula C17H12N2O3S B2523098 (E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one CAS No. 325995-44-6](/img/structure/B2523098.png)

(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

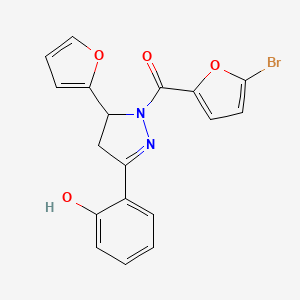

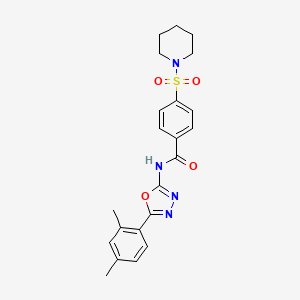

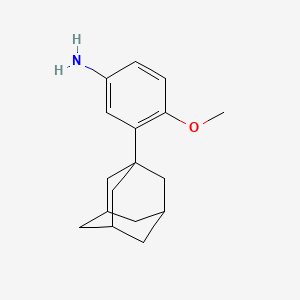

(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one is a useful research compound. Its molecular formula is C17H12N2O3S and its molecular weight is 324.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Researchers have developed efficient synthetic protocols for derivatives of the mentioned compound, exploring their biological activities such as anti-inflammatory, analgesic, antimicrobial, and anthelmintic activities. For example, studies have demonstrated the synthesis of derivatives with significant anti-inflammatory and analgesic activities through simple synthetic protocols, which were then evaluated for their biological effectiveness (Rajanarendar, Sanjeev, & Thirupathaiah, 2020). Additionally, antimicrobial screenings have revealed that certain derivatives exhibit appreciable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Chakraborty, Sharma, Madhubala, & Mishra, 2014).

Electrochemical and Material Applications

In the realm of material science and electrochemistry, derivatives of this compound have been investigated for their electrochromic properties and as components in ion-selective electrodes. For instance, a study on the influence of hydrogen bonding on electrochromic properties of conducting polymers incorporating benzo[d]imidazole derivatives shows the potential to control polymer chain conformation through acid and base treatments, affecting optical properties (Akpinar, Nurioglu, & Toppare, 2012). Another study focused on a PVC Cr(III) ion-selective electrode based on a benzo[d][1,3]dioxol-5-ylmethylene derivative, demonstrating its high sensitivity and selectivity towards Cr3+ ions, with potential applications in water quality monitoring and analysis (Yan-q, 2015).

Spectroscopic and Thermodynamic Properties

Research into the spectroscopic and thermodynamic properties of these compounds provides insights into their stability, charge transfer mechanisms, and potential for application in various scientific fields. For example, studies using density functional theory (DFT) have analyzed the spectral characteristics, Fukui function, and thermodynamic properties of derivatives, offering a deeper understanding of their molecular stability and reactivity (Uppal, Kamni, & Khajuria, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It is synthesized via a pd-catalyzed c-n cross-coupling , which suggests that it may interact with its targets through a similar mechanism

Biochemical Pathways

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Compounds with similar structures have been shown to have anticancer activity against various cancer cell lines . This suggests that this compound may have similar effects.

Properties

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-16-13(8-11-6-7-14-15(9-11)22-10-21-14)18-17(23)19(16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,23)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSOPOIXPRHSOB-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)